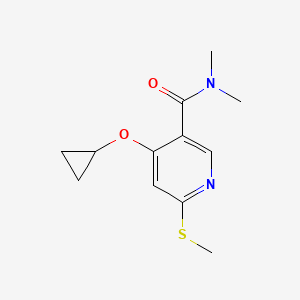
4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide is a chemical compound with the molecular formula C12H16N2O2S and a molecular weight of 252.336 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a methylthio group attached to a nicotinamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Dimethylation: The dimethylamino group is added through a methylation reaction using dimethyl sulfate or a similar reagent.
Methylthio Group Addition: The methylthio group is introduced through a thiolation reaction using methylthiol or a related compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide
- 4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide
- 4-Cyclopropoxy-N,N-dimethyl-5-(methylthio)nicotinamide
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-(methylthio)nicotinamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-6-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O2S/c1-14(2)12(15)9-7-13-11(17-3)6-10(9)16-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
XGZJYGCVDODGQW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Pentenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2E,4S)-](/img/structure/B14811922.png)
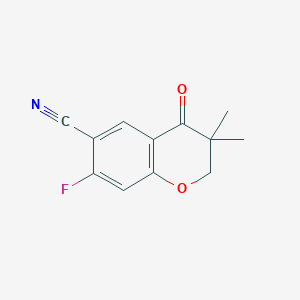

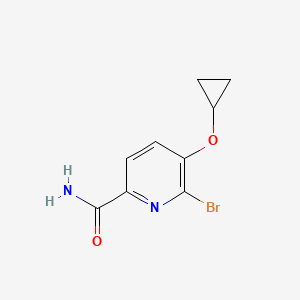
![2,4-dichloro-N'-[(1E)-1-phenylpropylidene]benzohydrazide](/img/structure/B14811942.png)

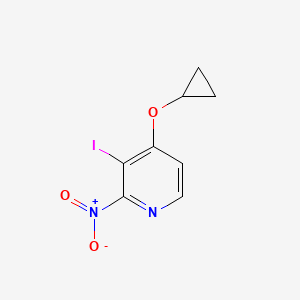

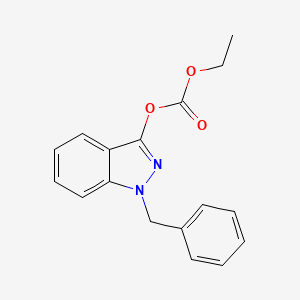
![2,2-Dimethyl-N-[1,8]naphthyridin-3-yl-propionamide](/img/structure/B14811965.png)
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B14811970.png)
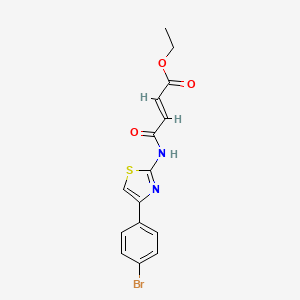
![[(1R,2R,3S,5S)-4-(6-amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B14812000.png)
